molecular formula C16H12O3 B1663265 HS-1793 CAS No. 927885-00-5

HS-1793

Katalognummer: B1663265
CAS-Nummer: 927885-00-5
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: BXZJBSHLEZAMOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HS-1793 ist ein synthetisches Analogon von Resveratrol, einer natürlich vorkommenden polyphenolischen Verbindung, die in verschiedenen Pflanzen wie Trauben, Beeren und Erdnüssen vorkommt. Resveratrol hat aufgrund seiner potenziellen Antikrebsaktivität große Aufmerksamkeit erregt, aber seine Verwendbarkeit wird durch Lichtempfindlichkeit und metabolische Instabilität eingeschränkt. This compound wurde entwickelt, um diese Einschränkungen zu überwinden, und hat in verschiedenen biologischen Aktivitäten stärkere Wirkungen gezeigt .

Vorbereitungsmethoden

Die Synthese von HS-1793 beinhaltet den Austausch der in Resveratrol vorhandenen Stilben-Doppelbindung durch einen Naphthalinring. Diese Modifikation erhöht die Stabilität und Wirksamkeit der Verbindung. Die Syntheseroute umfasst in der Regel die folgenden Schritte:

Analyse Chemischer Reaktionen

Oxidation Reactions

HS-1793 participates in oxidation processes that alter mitochondrial function and reactive oxygen species (ROS) dynamics. Key findings include:

  • Mitochondrial membrane potential disruption : this compound treatment significantly reduces mitochondrial membrane potential (ΔΨm) and cellular oxygen consumption rates, indicating oxidative stress .

  • ROS modulation : While resveratrol increases ROS levels, this compound exhibits a paradoxical effect by decreasing ROS in certain contexts, potentially stabilizing cellular redox balance .

  • Apoptosis induction : Oxidative stress from this compound triggers mitochondrial depolarization and release of apoptotic factors (e.g., AIF, Endo G), leading to caspase-independent cell death in FM3A breast cancer cells .

Reaction Type Key Findings Source
Mitochondrial oxidation↓ΔΨm, ↓ATP, ↓O₂ consumption
ROS modulation↓ ROS levels

Reduction Reactions

This compound’s antioxidant properties are evident in its interaction with cellular redox-sensitive pathways:

  • Akt pathway inhibition : this compound suppresses phosphorylated Akt (p-Akt), a key regulator of cell survival and proliferation. This effect is more potent than resveratrol in colon cancer cells (HCT116) .

  • Bcl-2/Bax ratio alteration : The compound upregulates pro-apoptotic Bax and reduces the Bcl-2/Bax ratio, promoting mitochondrial-mediated apoptosis .

Reaction Type Key Findings Source
Akt pathway suppression↓ p-Akt, ↑ apoptosis
Bcl-2/Bax ratio shift↑ Bax, ↓ Bcl-2/Bax

Substitution and Biochemical Interactions

This compound’s structural modifications (naphthalene substitution) enable unique biochemical interactions:

  • Hypoxia signaling inhibition : Under hypoxic conditions, this compound dose-dependently reduces hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) in FM3A cells, disrupting tumor angiogenesis .

  • Cell cycle arrest : Induces G2/M phase arrest in breast (MCF-7, MDA-MB-231) and colon (HCT116) cancer cells by downregulating cyclins and CDKs .

Reaction Type Key Findings Source
Hypoxia pathway inhibition↓ HIF-1α, ↓ VEGF
G2/M cell cycle arrest↓ cyclins/CDKs

Mitochondrial Biogenesis Modulation

This compound disrupts mitochondrial biogenesis by targeting key regulatory proteins:

  • Downregulation of TFAM/TUFM : Inhibits mitochondrial transcription factor A (TFAM) and mitochondrial translation elongation factor (TUFM), leading to impaired mitochondrial function and ATP depletion .

  • Chemosensitization : This mitochondrial dysfunction sensitizes cancer cells to apoptosis, enhancing the efficacy of this compound as a chemotherapeutic agent .

Reaction Type Key Findings Source
TFAM/TUFM inhibition↓ mitochondrial biogenesis
ATP depletion↓ cellular ATP

Comparison with Resveratrol

This compound demonstrates superior reactivity and efficacy compared to resveratrol:

  • Potency : Exhibits 2–3× greater anticancer activity in breast and colon cancer cells .

  • Stability : Overcomes resveratrol’s photosensitivity and metabolic instability .

  • Mechanistic diversity : Induces apoptosis via both p53-dependent (MCF-7) and p53-independent (MDA-MB-231) pathways, unlike resveratrol .

Parameter This compound Resveratrol Source
IC₅₀ in FM3A5 μMHigher
G2/M arrestYesNo
Hypoxia inhibitionYesLimited

This compound’s chemical reactivity, particularly its mitochondrial and redox-modulating effects, underscores its potential as a targeted anticancer agent. Future studies should explore its synthesis scalability and in vivo pharmacokinetics to advance its therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

HS-1793 has demonstrated significant anticancer effects across multiple cancer cell lines. Its mechanisms include:

  • Induction of Apoptosis : this compound effectively induces apoptotic cell death in breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that at concentrations as low as 12.5 μM, this compound causes chromosomal condensation and the formation of apoptotic bodies, indicating its potency compared to resveratrol .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins associated with cell proliferation, such as cyclin B1 and Cdc2 . This effect is particularly pronounced in hormone-dependent and triple-negative breast cancer cells.
  • Inhibition of Hypoxia-Induced Factors : this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF) expression, which are critical for tumor growth and angiogenesis . This inhibition was shown to be more effective than that of resveratrol.

Immunomodulatory Effects

This compound enhances antitumor immunity by modulating immune cell populations:

  • Reduction of Regulatory T Cells (Tregs) : this compound significantly decreases the number of Tregs in tumor-bearing mice, which is associated with improved effector T cell responses . This modulation leads to increased lymphocyte proliferation and enhanced production of interferon-gamma (IFN-γ), a cytokine crucial for antitumor immunity.
  • Tumor Microenvironment Alteration : The compound also reduces the infiltration of tumor-associated macrophages (TAMs) with an M2 phenotype, further contributing to a more favorable immune response against tumors .

Radioprotective Activity

This compound exhibits protective effects against radiation-induced damage:

  • DNA Damage Protection : In vitro studies on Chinese hamster ovary (CHO-K1) cells revealed that this compound significantly reduces reactive oxygen species (ROS) and cellular DNA damage following exposure to radiation . This indicates its potential use as a radioprotector during cancer therapies that involve radiation.
  • Enhancement of Antioxidant Activity : The compound boosts glutathione levels and superoxide dismutase activity in irradiated cells, contributing to cellular survival during oxidative stress induced by radiation .

Comparative Efficacy

A comparative analysis of this compound and resveratrol reveals that this compound exhibits superior efficacy:

CompoundIC50 (MCF-7)IC50 (MDA-MB-231)IC50 (MCF-10A)
Resveratrol88.2 μM90.6 μM>100 μM
This compound26.3 μM48.2 μM>100 μM

This table illustrates that this compound is approximately 3.3 times more effective against MCF-7 cells and 1.9 times more effective against MDA-MB-231 cells compared to resveratrol, while showing no significant toxicity towards non-malignant cells .

Case Studies

Several studies underscore the therapeutic potential of this compound:

  • Breast Cancer Models : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor suppression without apparent toxicity when treated with this compound .
  • Radiation Therapy Enhancement : In murine models, this compound improved the outcomes of radiation therapy by enhancing antitumor immunity and reducing tumor growth rates compared to controls receiving radiation alone .

Vergleich Mit ähnlichen Verbindungen

HS-1793 wird mit anderen Resveratrol-Analoga und ähnlichen Verbindungen verglichen:

This compound zeichnet sich durch seine erhöhte Stabilität, Wirksamkeit und breite Palette biologischer Aktivitäten aus, was es zu einer einzigartigen und wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

HS-1793 is a novel analogue of resveratrol, a compound known for its potential health benefits, particularly in cancer prevention and treatment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer cell lines, and its potential as a therapeutic agent.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cell Cycle Arrest : this compound induces cell cycle arrest primarily in the G2/M phase. In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound treatment led to significant inhibition of cell growth through G2/M phase arrest, contrasting with resveratrol, which caused G1 phase arrest .
  • Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways. In FM3A murine breast cancer cells, this compound significantly decreased cell viability in a dose-dependent manner, with an IC50 value of 5 μM after 48 hours of treatment. The apoptosis mechanism involves mitochondrial depolarization and the release of apoptotic factors such as AIF and Endo G from mitochondria into the cytosol, leading to caspase-independent cell death .
  • Inhibition of Mitochondrial Biogenesis : this compound down-regulates key proteins involved in mitochondrial biogenesis, including TFAM and TUFM. This down-regulation results in decreased mitochondrial membrane potential and cellular ATP levels, sensitizing cancer cells to apoptosis .

Efficacy in Cancer Cell Lines

This compound has been tested across various cancer cell lines with promising results:

Cell Line IC50 (μM) Effect
FM3A (murine breast)5Significant growth inhibition via apoptosis
MCF-7 (human breast)Not specifiedInduces G2/M phase arrest
MDA-MB-231Not specifiedInduces G2/M phase arrest

In FM3A cells, this compound showed a significant reduction in cell viability at concentrations as low as 5 μM over 48 hours, indicating its potent anti-cancer properties .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Apoptosis Induction : A study demonstrated that this compound induces apoptosis through both caspase-dependent and independent pathways in FM3A cells. The compound led to significant changes in mitochondrial function, including a marked decrease in mitochondrial membrane potential .
  • Antitumor Immunity Enhancement : Another study investigated the effects of this compound on tumor-bearing mice. It was found that this compound enhances antitumor immunity by reducing regulatory T cells (Tregs) and M2 macrophages (TAMs), which are known to suppress immune responses against tumors. This enhancement was associated with decreased secretion of immunosuppressive cytokines like IL-10 and TGF-β .

Eigenschaften

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZJBSHLEZAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927885-00-5
Record name 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HS-1793
Reactant of Route 2
Reactant of Route 2
HS-1793
Reactant of Route 3
Reactant of Route 3
HS-1793
Reactant of Route 4
Reactant of Route 4
HS-1793
Reactant of Route 5
Reactant of Route 5
HS-1793
Reactant of Route 6
Reactant of Route 6
HS-1793

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.